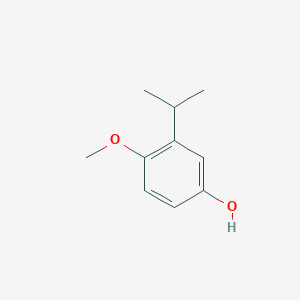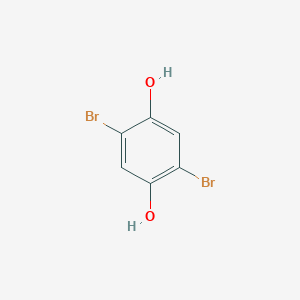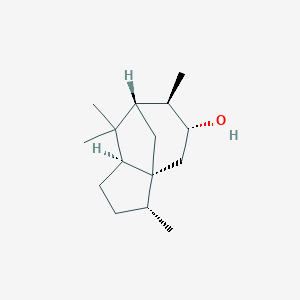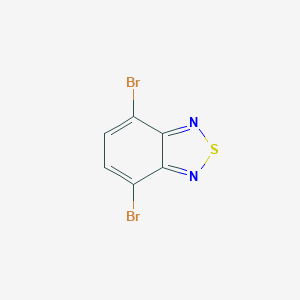
4,7-Dibromo-2,1,3-benzotiadiazol
Descripción general
Descripción
4,7-Dibromo-2,1,3-benzothiadiazole (DBT) is a synthetic, organobromine compound that is used in a variety of scientific research applications. It is a versatile molecule that has numerous biochemical and physiological effects, as well as advantages and limitations when used in lab experiments.
Aplicaciones Científicas De Investigación
1. Bloques de construcción en componentes de células solares 4,7-Dibromo-2,1,3-benzotiadiazol y sus derivados son bloques de construcción importantes en las células solares sensibilizadas con colorante . Se están investigando intensamente en células solares de tercera generación debido a su bajo costo, fácil fabricación y alta eficiencia de conversión de energía solar a electricidad a baja intensidad de luz .
2. Síntesis de componentes de células solares sensibilizadas con colorante Los derivados dibromo de this compound se utilizan en la preparación de componentes de células solares . Se sintetizan y se convierten en componentes de células solares sensibilizadas con colorante mediante reacciones de acoplamiento cruzado y copolimerización .
Síntesis de diodos emisores de luz
this compound se utiliza como un bloque de construcción o monómero para la síntesis de diodos emisores de luz . Se utiliza en la producción de electrónica orgánica, que se utiliza en diversas aplicaciones como pantallas, iluminación y células solares .
Síntesis de polímeros conductores
Este compuesto también se utiliza en la síntesis de polímeros conductores para la electrónica orgánica
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used as an intermediate for the synthesis of light-emitting diodes and conducting polymers for organic electronics . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of these syntheses.
Cellular Effects
Given its role in the synthesis of conductive polymers and light-emitting diodes, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of light-emitting diodes and conducting polymers, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4,7-Dibromo-2,1,3-benzothiadiazole in laboratory settings. It is soluble in toluene , which suggests that it may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role in the synthesis of conductive polymers and light-emitting diodes, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its role in the synthesis of conductive polymers and light-emitting diodes, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
Given its role in the synthesis of conductive polymers and light-emitting diodes, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWHLLJXAECMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347828 | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15155-41-6 | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 4,7-Dibromo-2,1,3-benzothiadiazole is C6H2Br2N2S, and its molecular weight is 293.97 g/mol. []
ANone: Various spectroscopic techniques are employed for characterizing 4,7-Dibromo-2,1,3-benzothiadiazole. Common methods include: * NMR spectroscopy: 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the molecule. [, ] * FTIR spectroscopy: This technique identifies functional groups present in the compound by analyzing the infrared absorption spectrum. [, ] * UV-Vis spectroscopy: UV-Vis spectroscopy helps determine the compound's absorption and transmission characteristics, offering insights into its electronic structure and potential applications in optoelectronics. [, , , , ]
ANone: The inclusion of linear alkyl chains in 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazoles leads to the formation of different phases, including crystalline, polycrystalline, and smectic liquid crystalline phases. These phases exhibit varying interlayer spacings and grain boundary structures, ultimately influencing the hole mobility of the material. []
ANone: The stability of polymers incorporating 4,7-Dibromo-2,1,3-benzothiadiazole can be influenced by the choice of acceptor unit. Studies have shown that incorporating stronger acceptors, such as benzoselenadiazole or benzotriazole, can result in stronger interchain interactions and improved stability in the solid state compared to polymers with weaker acceptors like thiophene. []
ANone: While 4,7-Dibromo-2,1,3-benzothiadiazole is primarily utilized as a building block in organic synthesis, particularly in the field of conjugated polymers, research suggests potential catalytic applications. For example, a chromium(III) complex incorporating a 4,7-Dibromo-2,1,3-benzothiadiazole-derived ligand has been shown to exhibit catalytic activity in ethylene polymerization upon activation. []
ANone: Computational chemistry plays a significant role in understanding 4,7-Dibromo-2,1,3-benzothiadiazole-based materials. Techniques like Density Functional Theory (DFT) calculations are employed to:
* Predict the optical and electrochemical properties of newly designed benzothiadiazole derivatives. []* Analyze the impact of alkyl and alkoxy side chains on the performance of donor-acceptor copolymers in solar cells. []* Correlate the strength of acceptor units in copolymers with observed optical properties, such as color variations in solution. []ANone: Replacing the nitrogen atom in benzotriazole with sulfur (benzothiadiazole) or selenium (benzoselenadiazole) significantly influences the electro-optic properties of resulting carbazole-based polymers. This heteroatom variation affects the polymer's neutral state color and its electrochromic performance. Notably, the benzothiadiazole-containing polymer exhibits broader absorption and enhanced near-infrared (NIR) electrochromic behavior compared to its counterparts. []
ANone: Combining fluorene units with 4,7-Dibromo-2,1,3-benzothiadiazole in conjugated polymers can broaden the emission spectrum, making them potentially suitable for applications requiring white light emission. [] Additionally, varying the ratio of fluoreneethynylene to 4,7-Dibromo-2,1,3-benzothiadiazole during synthesis can be used to fine-tune the emission color of the resulting polymers. []
ANone: Traditional bromination methods for synthesizing 4,7-Dibromo-2,1,3-benzothiadiazole utilize Br2, a highly reactive and toxic reagent that poses handling challenges. Researchers have explored alternative, milder bromination approaches using N-bromosuccinimide to address these concerns. []
ANone: As with any chemical, it's crucial to handle 4,7-Dibromo-2,1,3-benzothiadiazole and related compounds with caution. Researchers should consult the Safety Data Sheets (SDS) and adhere to recommended safety protocols, including:
* Wearing appropriate personal protective equipment (PPE) like gloves, lab coats, and eye protection.* Working in a well-ventilated area to minimize inhalation risks.* Handling the compound with care to avoid skin contact or ingestion.* Storing the compound appropriately to prevent accidental release or exposure.ANone: While the provided research focuses primarily on the synthesis and properties of 4,7-Dibromo-2,1,3-benzothiadiazole-based materials, it's essential to consider their potential environmental impact. This includes evaluating the compound's:
* **Ecotoxicity:** Assessing the potential toxicity of the compound and its degradation products to aquatic and terrestrial organisms.* **Biodegradability:** Determining the compound's susceptibility to breakdown by natural processes in the environment.* **Persistence:** Evaluating the compound's potential to accumulate in the environment and its long-term effects.ANone: Yes, several alternative building blocks can be used to create conjugated polymers, each offering unique properties and influencing the final material's performance. Some alternatives include:
* **Other benzothiadiazole derivatives:** Modifying the substituents on the benzothiadiazole core can fine-tune the polymer's properties. [, ]* **Different acceptor units:** Replacing benzothiadiazole with other electron-deficient units like benzotriazole, benzoselenadiazole, quinoxaline, or naphthalene diimides can alter the polymer's electronic and optical characteristics. [, , , , ]* **Alternative donor units:** Exploring different electron-rich donor units alongside or in place of thiophene, such as carbazole, fluorene, or pyrrole, can lead to variations in energy levels, band gaps, and other relevant properties. [, , , , , , ]ANone: Numerous resources support researchers exploring 4,7-Dibromo-2,1,3-benzothiadiazole and related compounds:
* **Chemical suppliers:** Commercial vendors offer a wide range of benzothiadiazole derivatives, including 4,7-Dibromo-2,1,3-benzothiadiazole, facilitating research and development.* **Literature databases:** Online databases like SciFinder, Reaxys, and Web of Science provide access to a wealth of scientific publications on the synthesis, characterization, and applications of benzothiadiazole-based materials.* **Research collaborations:** Collaborating with other research groups specializing in organic synthesis, polymer chemistry, materials science, or computational chemistry can accelerate advancements in this field.ANone: The development of 4,7-Dibromo-2,1,3-benzothiadiazole-based materials has witnessed significant milestones, including:
* **Early investigations:** Initial studies explored the synthesis and fundamental properties of 4,7-Dibromo-2,1,3-benzothiadiazole and its derivatives, laying the groundwork for further research.* **Incorporation into conjugated polymers:** The integration of 4,7-Dibromo-2,1,3-benzothiadiazole into conjugated polymers marked a crucial step, opening avenues for applications in optoelectronics and organic electronics.* **Development of high-performance materials:** Continued research led to the development of high-performance benzothiadiazole-based materials with improved efficiency and stability in devices like organic solar cells and transistors. * **Exploration of new applications:** Beyond traditional applications, researchers are actively exploring the potential of 4,7-Dibromo-2,1,3-benzothiadiazole and its derivatives in areas like sensing, bioimaging, and catalysis. [, ]ANone: The study of 4,7-Dibromo-2,1,3-benzothiadiazole extends beyond traditional chemistry boundaries and fosters collaborations across various disciplines, including:
* **Materials Science:** Developing new materials with tailored properties for organic electronics, optoelectronics, and energy applications. [, , , ]* **Polymer Chemistry:** Designing and synthesizing new polymers with specific functionalities and improved performance characteristics. [, , , , , , , , , ]* **Computational Chemistry:** Employing theoretical calculations and simulations to predict material properties, guide experimental design, and gain deeper insights into structure-property relationships. [, , , ]* **Biomedical Sciences:** Exploring the potential of 4,7-Dibromo-2,1,3-benzothiadiazole derivatives in areas like bioimaging and sensing. []Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

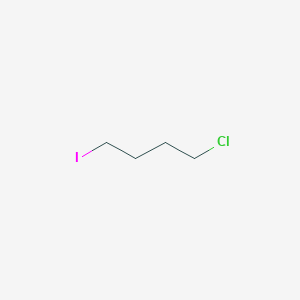
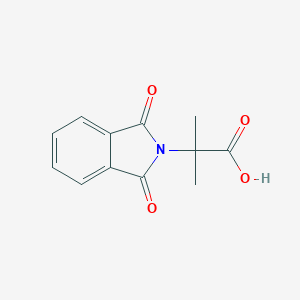


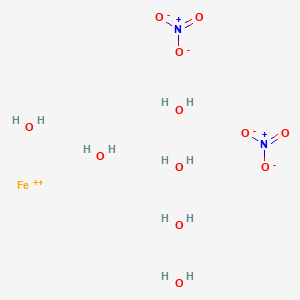

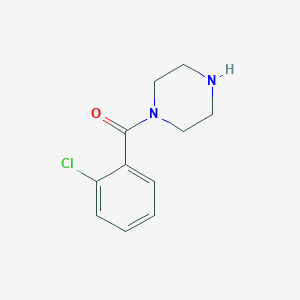


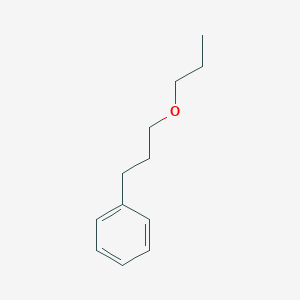
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
